![molecular formula C29H22N2O B2648211 N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine CAS No. 28060-64-2](/img/structure/B2648211.png)
N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine
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Description
N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine, also known as BMQ, is a synthetic compound that belongs to the class of quinoline derivatives. BMQ has gained significant interest among researchers due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis of Benzodiazepines
This compound plays a crucial role in the synthesis of benzodiazepines . Benzodiazepines are a class of drugs with a wide spectrum of valuable pharmacological effects and are commonly prescribed for various pathologies . The synthesis of six benzodiazepines from aminobenzophenones has been described, and this compound is a key intermediate in the process .
Formation of Three-Centered Hydrogen Bonds
The compound is used as a model in the study of three-centered hydrogen bonds . The formation of these bonds in oxalyl derivatives was demonstrated in the solid state by X-ray diffraction analysis . This study contributes to the understanding of non-covalent interactions, which are the driving forces involved in molecular recognition processes .
Study of Steric Effects
The compound is also used in the study of steric effects . In particular, it has been shown that two-center intramolecular hydrogen bonding is not allowed in N-(2-benzoylphenyl)acetamide either in the solid state or in DMSO-d6 solution because of the unfavorable steric effects of the o-benzoyl group .
Investigation of Solvent Effects
The compound is used in the investigation of solvent effects . The solvent effect on the chemical shift of H6 and Δδ (ΝΗ) / Δ T measurements, in DMSO-d6 as solvent, have been used to establish the energetics associated with intramolecular hydrogen bonding .
Proton Mobility Studies
The compound is used in studies of proton mobility . These studies contribute to the understanding of the dynamics of hydrogen bonding and the role of protons in these interactions .
Flow Chemistry Applications
The compound is used in flow chemistry applications . Flow chemistry is a technique used in chemical synthesis that offers advantages in terms of reaction speed, selectivity, and safety .
properties
IUPAC Name |
[2-[(3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c1-20-27(21-12-4-2-5-13-21)23-16-8-10-18-25(23)30-29(20)31-26-19-11-9-17-24(26)28(32)22-14-6-3-7-15-22/h2-19H,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAKBJULNHHCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine |
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